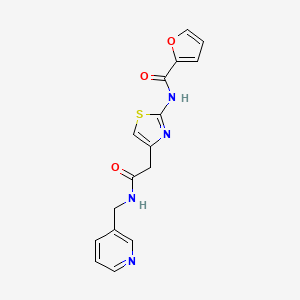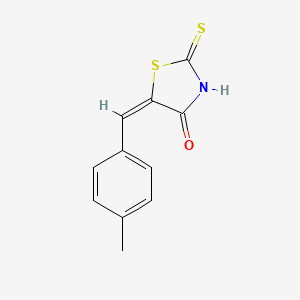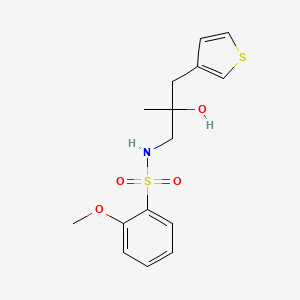
3-(4-chlorobenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one, also known as CBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBQ is a quinoline derivative that has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Cytotoxic Activities : Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against cancer cells. Quinoxalines and indolin-2-one derivatives showed significant in vitro cytotoxic activities, particularly against HeLa cells (Reddy et al., 2013).
Enzymatic Enhancers : Another study explored the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, derivatives of 4-chlorobenzo[h]quinolin-2(1H)-one. These compounds were found to significantly enhance the activity of the enzyme α-amylase, producing α-D-glucose up to eightfold (Abass, 2007).
Antibacterial Activity : A novel series of symmetrically substituted quinolin-2-ones was synthesized and tested for antimicrobial properties. Some of these compounds showed promising antibacterial activity, comparable to levofloxacin (Ferretti et al., 2014).
Diverse Biological Activities : Quinolinones have been identified to possess various biological activities, including antibacterial, anticancer, and antiviral properties. Some specific amide quinolin-2(1H)-ones also act as immunomodulators and enzyme inhibitors (Kwak et al., 2015).
Synthesis of Novel Compounds : The compound has also been used in the synthesis of novel ring systems and other derivatives for further chemical studies, highlighting its versatility in chemical synthesis and drug development (Eller et al., 2007).
Molecular and Electronic Analysis : There have been studies focusing on the molecular, electronic, and spectroscopic analysis of heterocyclic compounds involving quinolinone derivatives, contributing to a deeper understanding of their chemical properties (Beytur & Avinca, 2021).
properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-29-22-9-5-2-6-17(22)14-26-15-20(23(27)16-10-12-18(25)13-11-16)24(28)19-7-3-4-8-21(19)26/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALXKUWVPMUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)
![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)


![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)

![1-(9-Chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2630896.png)
![N-[2-[(1-Tert-butyl-2-oxopyrrolidin-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2630897.png)